molecular formula C11H20N2O3 B3101037 trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate CAS No. 1383428-22-5

trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

Cat. No.: B3101037
CAS No.: 1383428-22-5
M. Wt: 228.29
InChI Key: AUXXIKSVHUSTOA-RKDXNWHRSA-N
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Description

The compound is a type of 1,3-oxazine, which is a class of organic compounds that contain a six-membered ring structure with four carbon atoms, one nitrogen atom, and one oxygen atom . The “trans-tert-Butyl” and “hexahydropyrrolo[3,4-b]” parts of the name suggest specific substitutions on the oxazine ring, but without more information, it’s difficult to provide a detailed description.


Synthesis Analysis

1,3-oxazines can be synthesized through a variety of methods. One such method involves a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light . This reaction involves the cyclization of tertiary amines via α-C–H activation, forming a new C–O bond .


Molecular Structure Analysis

The molecular structure of 1,3-oxazines generally involves a six-membered ring with one nitrogen atom and one oxygen atom . The specific structure of “trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate” would depend on the exact locations and orientations of the substituents.

Scientific Research Applications

Synthesis and Chemical Properties

Oxazines, including structures related to trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate, are significant in synthetic organic chemistry for their versatile applications. The synthesis of oxazine derivatives often involves cyclization reactions that yield heterocyclic compounds with potential bioactive properties. These compounds serve as key intermediates in the synthesis of complex molecules (Sainsbury, 1991). Additionally, the chemical reactivity and transformations of oxazine derivatives under various conditions highlight their importance in organic synthesis, providing pathways to access a range of functionalized molecules.

Environmental and Analytical Applications

The degradation of ether compounds, such as methyl tert-butyl ether (MTBE), a relative of the subject compound, in environmental settings, has been extensively studied. Research on the microbial degradation of MTBE and its intermediates, like tert-butyl alcohol, emphasizes the environmental impact and the bioremediation potential of such compounds (Schmidt et al., 2004). This line of research is critical for understanding how substances similar to this compound behave in natural and engineered ecosystems.

Pharmaceutical and Biomedical Research

While specific applications of this compound in drug development are excluded from this discussion, the study of oxazine and thiazine derivatives in the context of pharmaceutical chemistry provides insights into their potential. Such compounds are explored for their therapeutic properties, including anticancer activities. The design and synthesis of heterocycles bearing oxazine scaffolds are of interest for developing new medicinal agents (Králová et al., 2018). These efforts underscore the importance of oxazine derivatives in the search for novel therapeutic compounds.

Antioxidant Properties and Applications

The antioxidant properties of synthetic phenolic compounds, including derivatives similar to the discussed compound, have implications for food preservation, pharmaceuticals, and cosmetic applications (Liu & Mabury, 2020). The study of these compounds' environmental occurrence, human exposure, and toxicity is essential for assessing their safety and efficacy as antioxidants.

Properties

IUPAC Name

tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXXIKSVHUSTOA-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

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